![molecular formula C35H56N2O4 B11458191 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide](/img/structure/B11458191.png)
N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](tetrahydrofuran-2-ylmethyl)amino}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, particularly polyamides, due to its thermal stability and non-discoloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with tetrahydrofuran-2-ylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide and ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of plastics and other polymeric materials
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: Another antioxidant used for stabilizing polymers, known for its thermal stability and non-discoloring properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A phenolic antioxidant used in polymer stabilization.
Uniqueness
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structural features, which provide enhanced stability and effectiveness as an antioxidant. Its combination of cyclohexyl and tetrahydrofuran-2-ylmethyl groups contributes to its superior performance in various applications .
Properties
Molecular Formula |
C35H56N2O4 |
---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(oxolan-2-ylmethyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H56N2O4/c1-33(2,3)28-22-25(23-29(31(28)39)34(4,5)6)17-18-30(38)37(24-27-16-13-21-41-27)35(19-11-8-12-20-35)32(40)36-26-14-9-7-10-15-26/h22-23,26-27,39H,7-21,24H2,1-6H3,(H,36,40) |
InChI Key |
OBSOJYUOTJZHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(CC2CCCO2)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.